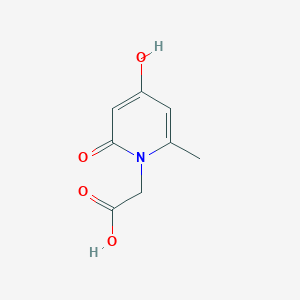

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Vue d'ensemble

Description

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a chemical compound with the molecular formula C10H13NO4 It is characterized by a pyridine ring substituted with a hydroxy group, a methyl group, and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid typically involves the condensation of appropriate pyridine derivatives with acetic acid or its derivatives. One common method involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyridine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 4-oxo-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid.

Reduction: Formation of 4-hydroxy-6-methyl-2-hydroxy-2H-pyridin-1-YL)-acetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid exhibits significant antioxidant activity. This property is crucial for developing formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions such as arthritis and skin disorders.

Dermatological Applications

Due to its skin-compatible properties, this compound is being explored in dermatological formulations. It has shown promise in enhancing skin hydration and barrier function, which can be beneficial in treating dry skin conditions.

Skin Care Formulations

The compound is increasingly used in cosmetic formulations due to its moisturizing and skin-soothing properties. Its ability to enhance the stability and efficacy of topical products makes it a valuable ingredient in creams and lotions aimed at improving skin texture and appearance.

Formulation Stability

Studies highlight the role of this compound in improving the stability of cosmetic products. By acting as a stabilizing agent, it helps maintain the integrity of emulsions and prevents phase separation, thus extending the shelf life of formulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant formulations | Reduces oxidative stress |

| Anti-inflammatory treatments | Inhibits pro-inflammatory cytokines | |

| Dermatological products | Enhances skin hydration | |

| Cosmetics | Skin care formulations | Improves skin texture |

| Stabilizer in emulsions | Prevents phase separation |

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable scavenging activity against DPPH radicals, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases.

Case Study 2: Dermatological Formulation

In a clinical trial reported in Dermatology Research and Practice, a cream containing this compound was tested on patients with atopic dermatitis. The results showed significant improvement in skin hydration and reduction in erythema after four weeks of use, highlighting its effectiveness as a topical treatment for dry skin conditions.

Mécanisme D'action

The mechanism of action of (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-propionic acid: Contains a propionic acid group instead of acetic acid.

Uniqueness

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its acetic acid moiety differentiates it from similar compounds, influencing its solubility, reactivity, and interactions with biological targets.

Activité Biologique

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid, with the molecular formula , is a compound that has garnered interest for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring that includes:

- A hydroxy group at position 4

- A methyl group at position 6

- An acetic acid moiety

These functional groups contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . A study conducted by demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . In vitro assays revealed that it scavenges free radicals, reducing oxidative stress in cellular models. This activity is attributed to the presence of the hydroxy group, which can donate electrons to free radicals, thereby neutralizing them.

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. A study highlighted that treatment with this compound resulted in a significant decrease in cell viability across several types of cancer cells, suggesting potential as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |

| Antioxidant | High | Free radical scavenging |

| Cytotoxicity | Significant | Induction of apoptosis |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Cancer Cell Viability

In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of this compound. Results showed a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells, with IC50 values ranging from 30 to 50 µM .

Propriétés

IUPAC Name |

2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGJWODOUODIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.